
2,2,2-Trichloroethyl 4-chloro-4-oxobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloroethyl 4-chloro-4-oxobut-2-enoate is a chemical compound known for its versatile applications in organic synthesis. It is often used as a reagent in various chemical reactions due to its unique structural properties. The compound is characterized by the presence of trichloroethyl and chloro-oxobutenoate groups, which contribute to its reactivity and functionality in different chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 4-chloro-4-oxobut-2-enoate typically involves the reaction of trichloroethanol with phosgene to produce 2,2,2-Trichloroethyl chloroformate . This intermediate is then reacted with 4-chloro-4-oxobut-2-enoic acid under controlled conditions to yield the final product. The reaction conditions often require the use of a base such as pyridine to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature and pressure. The use of automated systems ensures consistent quality and yield of the compound. The process involves the continuous feeding of reactants and the removal of by-products to maintain optimal reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trichloroethyl 4-chloro-4-oxobut-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols. Substitution reactions result in various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloroethyl 4-chloro-4-oxobut-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the protection and deprotection of functional groups.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2,2-Trichloroethyl 4-chloro-4-oxobut-2-enoate involves its reactivity with various nucleophiles and electrophiles. The trichloroethyl group acts as a leaving group, facilitating the formation of new bonds with other molecules. The chloro-oxobutenoate moiety provides additional sites for chemical modifications, making the compound highly versatile in different reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trichloroethyl chloroformate: Used as a protecting reagent for hydroxyl and amino groups.
Methyl 4-chloro-4-oxobut-2-enoate: Similar structure but lacks the trichloroethyl group, resulting in different reactivity and applications.
Uniqueness
2,2,2-Trichloroethyl 4-chloro-4-oxobut-2-enoate is unique due to the presence of both trichloroethyl and chloro-oxobutenoate groups, which provide a combination of reactivity and stability not found in other similar compounds. This makes it particularly useful in complex organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
60498-84-2 |
|---|---|
Molekularformel |
C6H4Cl4O3 |
Molekulargewicht |
265.9 g/mol |
IUPAC-Name |
2,2,2-trichloroethyl 4-chloro-4-oxobut-2-enoate |
InChI |
InChI=1S/C6H4Cl4O3/c7-4(11)1-2-5(12)13-3-6(8,9)10/h1-2H,3H2 |
InChI-Schlüssel |
BHUHFERLNYBNRS-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(Cl)(Cl)Cl)OC(=O)C=CC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



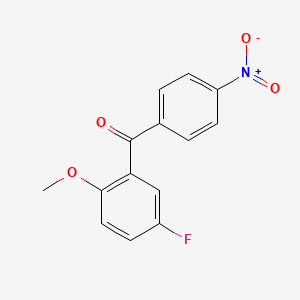
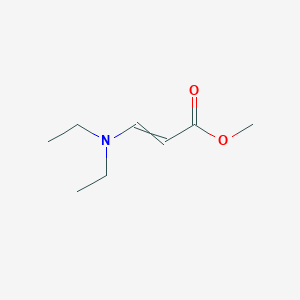
![Acetamide, N,N'-[(4-bromophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14620680.png)
![4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14620692.png)
![12-Methylbicyclo[9.3.1]pentadec-11-en-15-one](/img/structure/B14620695.png)
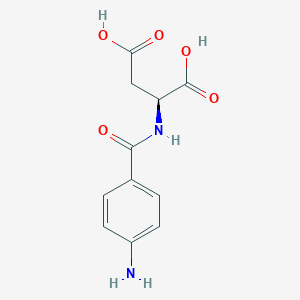
![1-Phenyl-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14620713.png)

![8a-Ethoxy-4a,8a-dihydro-4H,5H-pyrano[2,3-b]pyran](/img/structure/B14620722.png)
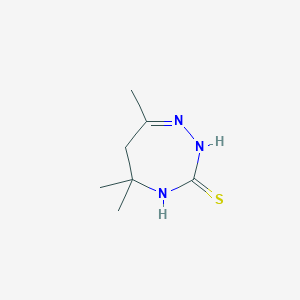
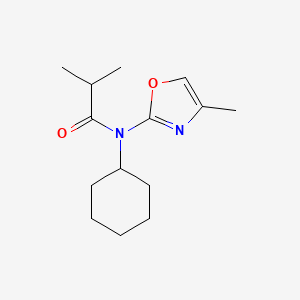
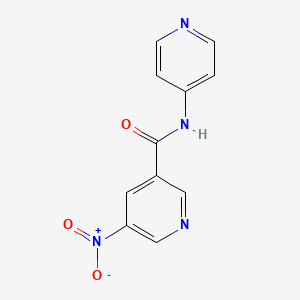
![8-Methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14620732.png)
